N-Boc-L-arginine hydrochloride monohydrate is a derivative of the amino acid L-arginine, which is commonly used in peptide synthesis and other biochemical applications. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of L-arginine, which stabilizes the molecule during chemical reactions. It is classified as an amino acid derivative and is widely utilized in organic synthesis, particularly in the preparation of peptides.
The compound can be sourced from various chemical suppliers, including TCI Chemicals, Carl Roth, and Biosynth. It is available in different purities, typically exceeding 98%, and is provided in solid form, often as a white to off-white powder or crystalline substance.
N-Boc-L-arginine hydrochloride monohydrate is classified under the following categories:
The synthesis of N-Boc-L-arginine hydrochloride monohydrate typically involves the protection of the amino group of L-arginine using the Boc group followed by hydrochlorination. This process can be achieved through several methods:
The reaction conditions may vary depending on the specific reagents used and desired purity levels, but generally involve:
Key molecular data includes:
N-Boc-L-arginine hydrochloride monohydrate can participate in various chemical reactions typical for amino acids and their derivatives:
The reactions are often carried out under controlled conditions to ensure high yields and purity. Monitoring techniques such as thin-layer chromatography may be employed to assess reaction progress.
The mechanism of action for N-Boc-L-arginine hydrochloride monohydrate primarily revolves around its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions during coupling processes while allowing for selective deprotection later on.
This compound's utility in synthesizing peptides that mimic biological processes makes it valuable in drug development and research into protein interactions.
N-Boc-L-arginine hydrochloride monohydrate has numerous scientific applications:
The introduction of tert-butoxycarbonyl (Boc) protection to L-arginine's α-amino group is a critical first step in synthesizing N-Boc-L-arginine hydrochloride monohydrate. This protection prevents undesired side reactions during peptide synthesis, particularly amidification of the guanidinyl group. The reaction employs tert-butyl dicarbonate (Boc~2~O) in a biphasic solvent system, typically water/dioxane or water/acetone, under alkaline conditions (pH 9–11) maintained by sodium hydroxide or sodium carbonate [3] [7].
The Boc group's steric bulk requires precise stoichiometry: a 1.2:1 molar ratio of Boc~2~O to L-arginine ensures complete conversion while minimizing di-Boc byproducts. Temperature control at 0–5°C is critical to suppress racemization, as the guanidinyl group's nucleophilicity increases at higher temperatures. Post-reaction, the mixture is acidified to pH 2–3 using citric acid to precipitate crude N-Boc-L-arginine, achieving yields >85% with 98% purity [3] [4].
Table 1: Reagents for Boc-Protection of L-Arginine
Reagent | Solvent System | Temperature | Reaction Time | Yield |
---|---|---|---|---|
tert-Butyl dicarbonate | Water/Dioxane (1:3 v/v) | 0–5°C | 4–6 hours | 85–90% |
Di-tert-butyl dicarbonate | Water/Acetone (1:2 v/v) | 0–10°C | 3–5 hours | 82–88% |
Hydrochloride salt formation stabilizes the Boc-protected arginine and enhances its crystallinity. The free acid form of N-Boc-L-arginine is dissolved in anhydrous ethyl acetate or acetone, followed by slow addition of concentrated hydrochloric acid (HCl) at 5–10°C. Maintaining stoichiometric equivalence (1:1.05 molar ratio of acid:HCl) prevents decomposition of the Boc group while ensuring complete protonation [1] [6].
Aqueous conditions are optimized at 30–40% (w/v) substrate concentration to balance solubility and crystallization kinetics. The use of 2–3 volumes of isopropyl acetate as an anti-solvent triggers salt precipitation, yielding needle-shaped crystals. Industrial-scale processes employ in-line pH monitoring (target pH 3.5–4.0) and high-shear mixing to ensure uniform crystal size distribution. This delivers >98% pure hydrochloride salt with <1% residual solvents [3] [8].
Table 2: Acidification Parameters for Hydrochloride Salt Formation
Acid Source | Solvent | Temperature | Anti-Solvent | Purity |
---|---|---|---|---|
Concentrated HCl | Ethyl Acetate | 5–10°C | Isopropyl Acetate | >98% |
Gaseous HCl | Acetone | 0–5°C | Diethyl Ether | >97% |
Monohydrate crystallization ensures consistent hydration essential for the compound's stability during storage. The hydrochloride salt is dissolved in a 7:3 ethanol/water mixture at 50°C, followed by controlled cooling to 0–5°C at 5°C/hour. Ethanol’s moderate polarity facilitates water incorporation into the crystal lattice, while its low toxicity complies with pharmaceutical manufacturing guidelines [1] [4].
Solvent composition directly impacts hydrate morphology:
Seed crystals (0.1–0.5% w/w) of the monohydrate are introduced at 25°C to initiate uniform nucleation. Post-crystallization, the solid is filtered and dried under vacuum (20–25°C) to retain the hydrate while reducing moisture to <0.5% [2] [8].
Table 3: Solvent Systems for Monohydrate Crystallization
Solvent Ratio (v/v) | Crystal Habit | Water Content | Storage Stability |
---|---|---|---|
Ethanol/Water (7:3) | Prismatic | 5.0–6.0% | >24 months at <15°C |
Methanol/Water (8:2) | Needle-like | 4.8–6.5% | 12–18 months |
Isopropanol/Water (6:4) | Agglomerates | 4.5–7.0% | <12 months |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3